(E)-3-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Description
(E)-3-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure includes electron-donating 3,4-dimethoxyphenyl and electron-withdrawing 3-nitrophenyl substituents, which influence its electronic properties and biological interactions. Synthesized via Claisen-Schmidt condensation (KOH/EtOH-H₂O), the compound is obtained in 56% yield as a dark brown solid . Its molecular weight is 313.31 g/mol, with a purity of 95% . The E-configuration is confirmed by NMR and crystallography, typical for chalcones due to steric hindrance in the Z-form .
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-22-16-9-7-12(10-17(16)23-2)6-8-15(19)13-4-3-5-14(11-13)18(20)21/h3-11H,1-2H3/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKQLSPNBYBNKV-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
Chemical Research
(E)-3-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one serves as a precursor in organic synthesis. Its unique structure allows for further functionalization to create more complex organic compounds.
Research indicates that this compound exhibits several biological properties :
- Antioxidant Activity : Studies have shown that it can scavenge free radicals, potentially protecting cells from oxidative stress.
- Anti-inflammatory Properties : It may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Potential : Preliminary studies suggest that it can induce apoptosis in cancer cells and inhibit cell proliferation through modulation of signaling pathways.
Pharmaceutical Applications
Due to its biological activities, this compound is being investigated for its potential use in developing new therapeutic agents for various diseases, including cancer and inflammatory disorders.
Material Science
The unique properties of this compound make it suitable for applications in the development of new materials and chemical processes.
Study 1: Antioxidant Activity
A study conducted by researchers at the University of Malaya demonstrated that this compound exhibited significant antioxidant activity in vitro. The compound effectively reduced oxidative stress markers in cultured cells.
Study 2: Anticancer Properties
In a study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines. Results indicated that it inhibited cell proliferation and induced apoptosis through mitochondrial pathways.
Study 3: Anti-inflammatory Effects
Research from King Abdul Aziz University highlighted the anti-inflammatory properties of this compound, showing that it significantly reduced pro-inflammatory cytokine levels in a murine model of inflammation.
Mechanism of Action
The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is not fully understood. its biological activities are thought to be mediated through interactions with various molecular targets and pathways. For example, its anticancer properties may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Synthetic Yields : The target compound’s yield (56%) is moderate compared to other chalcones, likely due to steric and electronic challenges in nitro-substituted condensations .
- Planarity : Dihedral angles in analogs range from near-planar (9.30°) to highly twisted (50.18°), affecting conjugation and π-π stacking. The target’s planarity remains uncharacterized but is hypothesized to align with methoxy-nitro analogs .
Key Observations :
- Antimicrobial Potential: The target’s nitro group may enhance redox activity, similar to quinoline-linked chalcones (e.g., 1e, docking score: 7.3 kcal/mol) .
- Anti-inflammatory vs. Anticancer : Methoxy-rich analogs (e.g., tetramethoxychalcones) show dual activity, while the target’s nitro group may favor specific pathways like Plasmodium FKBP35 inhibition .
Pharmacokinetic and Physicochemical Comparisons
- Solubility : The target’s nitro group reduces solubility compared to hydroxyl or methoxy analogs (e.g., (E)-1-(2-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one), impacting bioavailability .
- Metabolism : Methoxy groups are generally metabolically stable, but the nitro group may undergo reduction, altering toxicity profiles .
Biological Activity
(E)-3-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound notable for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Overview of Chalcones
Chalcones are a class of compounds characterized by the presence of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The specific structure of this compound includes methoxy groups and a nitro group that significantly influence its chemical reactivity and biological activity .
Synthesis
The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 3,4-dimethoxybenzaldehyde and 3-nitroacetophenone. This reaction is conducted in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In various studies, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) modulation and inhibition of cell proliferation:
- Case Study 1 : In a study involving chronic lymphocytic leukemia (CLL) cell lines, compounds similar to this compound demonstrated IC50 values ranging from 0.17 to 2.69 µM, indicating potent antiproliferative effects .
- Case Study 2 : Another investigation highlighted that nitro-containing chalcones reduced cell viability in Burkitt's lymphoma cell lines with IC50 values under 10 µM, showcasing their potential as effective anticancer agents .
Anti-inflammatory and Antioxidant Activities
The compound also exhibits anti-inflammatory and antioxidant activities. These effects are attributed to its ability to modulate signaling pathways associated with inflammation and oxidative stress:
- Mechanism : The antioxidant properties may stem from the methoxy groups that enhance the compound's electron-donating ability, thereby neutralizing free radicals .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:
- Cell Cycle Arrest : The compound may induce cell cycle arrest at various phases, leading to reduced proliferation rates in cancer cells.
- Apoptosis Induction : It is believed that the compound activates apoptotic pathways through the modulation of Bcl-2 family proteins and caspase activation .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (E)-3-(4-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | Structure | Anticancer |
| (E)-3-(3,4-dimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | Structure | Anti-inflammatory |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one | Structure | Antioxidant |
The unique positioning of the methoxy and nitro groups on the phenyl rings imparts distinct biological activities to this compound compared to other similar compounds .
Q & A
Q. What are the standard synthetic routes for (E)-3-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one, and how do reaction conditions influence yield?
The compound is synthesized via Claisen-Schmidt condensation, where substituted acetophenones react with aldehydes under basic conditions. For example, para-hydroxyacetophenone derivatives react with substituted benzaldehydes in ethanol using aqueous NaOH at room temperature . Adjusting solvent polarity (e.g., ethanol vs. methanol) or base strength (NaOH vs. KOH) can alter reaction kinetics and yield. Microwave-assisted synthesis may reduce reaction time compared to conventional heating .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- FT-IR : Confirms carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and nitro (NO₂) group vibrations (~1520 cm⁻¹) .
- NMR : ¹H NMR identifies aromatic proton environments (e.g., dimethoxy groups at δ 3.8–4.0 ppm), while ¹³C-APT distinguishes carbonyl carbons (~190 ppm) .
- XRD : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding involving nitro groups) .
- Mass Spectrometry : High-resolution MS (exact mass: 358.1628) confirms molecular formula .
Advanced Research Questions
Q. How can computational methods like DFT enhance understanding of the compound’s electronic structure and reactivity?
Density Functional Theory (DFT) calculations optimize molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps), which correlate with charge-transfer interactions observed in UV-Vis spectra . For example, electron-withdrawing nitro groups lower LUMO energy, enhancing electrophilicity. Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions, such as π-π stacking between aromatic rings .
Q. How can researchers resolve contradictions in crystallographic data, such as polymorphic forms or solvent effects?
Polymorphism may arise from solvent choice (e.g., methanol vs. DMF) during crystallization. Single-crystal XRD paired with DSC/TGA can distinguish polymorphs by comparing unit cell parameters and thermal stability . For instance, solvent molecules trapped in the lattice (e.g., ethanol) alter hydrogen-bonding networks, affecting melting points .
Q. What strategies improve regioselectivity in chalcone derivatives with multiple reactive sites?
Substituent positioning on aromatic rings dictates reactivity. Electron-donating groups (e.g., methoxy) activate specific positions for aldol condensation. Steric effects from ortho-substituents can hinder undesired pathways. For example, 3-nitrobenzaldehyde’s meta-nitro group directs enone formation without competing side reactions .
Q. How is the biological activity of this compound evaluated, and what methodological pitfalls should be avoided?
Antimicrobial assays (e.g., MIC against S. aureus) require standardized protocols to minimize false positives. Solvent controls (DMSO) must not exceed 1% v/v to avoid cytotoxicity. Structural analogs (e.g., halogenated chalcones) are tested to establish SAR, noting that nitro groups may enhance membrane disruption via redox cycling .
Methodological Recommendations
- Synthesis Optimization : Use ethanol/NaOH at 0–5°C to minimize side-product formation .
- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .
- Computational Workflow : Pair Gaussian09 for DFT with CrystalExplorer for Hirshfeld analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
